molecular formula C15H14O2 B1315433 Oxirane, [2-(phenylmethoxy)phenyl]- CAS No. 104340-25-2

Oxirane, [2-(phenylmethoxy)phenyl]-

Cat. No.: B1315433
CAS No.: 104340-25-2
M. Wt: 226.27 g/mol
InChI Key: SZVDGQLBIZFXRX-UHFFFAOYSA-N
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Description

Oxirane, [2-(phenylmethoxy)phenyl]- is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol. It is a derivative of oxirane, also known as an epoxide, which is a three-membered cyclic ether. The compound features a phenylmethoxy group attached to the phenyl ring, which is further connected to the oxirane ring. This structure imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxirane, [2-(phenylmethoxy)phenyl]- typically involves the epoxidation of a suitable precursor. One common method is the reaction of [2-(phenylmethoxy)phenyl]methanol with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the selective formation of the epoxide ring.

Industrial Production Methods

Industrial production of Oxirane, [2-(phenylmethoxy)phenyl]- may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Oxirane, [2-(phenylmethoxy)phenyl]- undergoes various chemical reactions, including:

    Nucleophilic Ring Opening: The epoxide ring is highly strained and reactive towards nucleophiles, leading to ring-opening reactions.

    Oxidation: The compound can be further oxidized to form diols or other oxygenated derivatives.

    Reduction: Reduction of the epoxide ring can yield alcohols.

Common Reagents and Conditions

    Nucleophilic Ring Opening: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a catalyst such as a Lewis acid (e.g., BF3) under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used under controlled conditions to avoid over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Ring Opening: The major products are β-substituted alcohols or ethers, depending on the nucleophile used.

    Oxidation: The major products are diols or other oxygenated compounds.

    Reduction: The major products are alcohols.

Scientific Research Applications

Oxirane, [2-(phenylmethoxy)phenyl]- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Oxirane, [2-(phenylmethoxy)phenyl]- primarily involves the reactivity of the epoxide ring. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic and biological applications. The molecular targets and pathways involved depend on the specific context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • Oxirane, 2-[[2-(phenylmethoxy)phenyl]methyl]-
  • Oxirane, 2-[2-[(phenylmethoxy)methyl]phenyl]-

Uniqueness

Oxirane, [2-(phenylmethoxy)phenyl]- is unique due to the presence of the phenylmethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to other oxirane derivatives. Additionally, its specific structure allows for targeted applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(2-phenylmethoxyphenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-2-6-12(7-3-1)10-16-14-9-5-4-8-13(14)15-11-17-15/h1-9,15H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVDGQLBIZFXRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=CC=C2OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20544815
Record name 2-[2-(Benzyloxy)phenyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104340-25-2
Record name 2-[2-(Benzyloxy)phenyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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